MBX2982 -

MBX2982

Catalog Number: EVT-8204034
CAS Number:
Molecular Formula: C22H24N8OS
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MBX2982, also known as 4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole, is a novel small molecule primarily investigated for its potential as an agonist of the G protein-coupled receptor 119 (GPR119). This receptor is implicated in the regulation of insulin secretion, glucose metabolism, and energy expenditure, making MBX2982 a candidate for treating Type 2 diabetes. The molecular formula of MBX2982 is C24H31N5O2SC_{24}H_{31}N_{5}O_{2}S, with a molecular weight of approximately 448.55 g/mol .

Source and Classification

MBX2982 was developed as part of a series of compounds targeting GPR119, which plays a critical role in glucose homeostasis. It belongs to the class of GPR119 agonists, substances that activate this receptor to enhance insulin release and improve glucose tolerance. The compound is characterized by its unique chemical structure that includes a cyclopropyl piperidine core and various functional groups designed to optimize its pharmacokinetic properties .

Synthesis Analysis

Methods

The synthesis of MBX2982 involves several complex steps aimed at constructing its intricate structure. The process begins with the formation of a chiral synthon using specific reagents such as carbon tetrabromide and triphenylphosphine. Following this, various coupling reactions are employed to assemble the final molecular framework, which includes thiazole and piperidine moieties.

Technical Details

  1. Chiral Synthon Formation: Utilizes carbon tetrabromide and triphenylphosphine.
  2. Coupling Reactions: Involves reactions that link different functional groups to form the complete structure.
  3. Purification: The final product undergoes purification techniques such as recrystallization or chromatography to ensure high purity levels (>98%).
Molecular Structure Analysis

Structure

The molecular structure of MBX2982 can be visualized through its chemical formula and 3D conformation. Key features include:

  • A central cyclopropyl piperidine core.
  • Functional groups that enhance receptor binding and biological activity.

Data

  • IUPAC Name: 5-ethyl-2-[4-(4-{[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]methyl}-1,3-thiazol-2-yl)piperidin-1-yl]pyrimidine.
  • Molecular Weight: Approximately 448.55 g/mol.
  • Chemical Formula: C24H31N5O2SC_{24}H_{31}N_{5}O_{2}S .
Chemical Reactions Analysis

Reactions

MBX2982 primarily acts as an agonist for GPR119, leading to several downstream effects:

  • Activation of insulin secretion pathways.
  • Modulation of lipid metabolism.

Technical Details

In vitro studies demonstrate that MBX2982 enhances glucose-dependent insulin release from pancreatic beta cells. The compound's efficacy is evaluated through various biochemical assays, including Western blotting and quantitative PCR to measure protein expression levels related to glucose metabolism .

Mechanism of Action

Process

MBX2982 activates GPR119, which triggers a cascade of intracellular signaling pathways leading to increased insulin secretion in response to glucose stimuli. This mechanism is crucial for improving glycemic control in diabetic models.

Data

Preclinical studies indicate that MBX2982 can stimulate insulin release effectively while also reducing levels of sterol regulatory element binding protein 1 (SREBP-1), suggesting its role in modulating lipid metabolism alongside glycemic control .

Physical and Chemical Properties Analysis

Physical Properties

MBX2982 is characterized by:

  • Appearance: Typically exists as a solid compound.
  • Solubility: Solubility characteristics are essential for oral bioavailability.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: Reactivity with biological targets such as GPR119 defines its pharmacological profile.

Relevant data from studies indicate favorable pharmacokinetic properties that support its potential use in clinical settings .

Applications

Scientific Uses

MBX2982 is primarily explored for its applications in:

  • Diabetes Treatment: As a GPR119 agonist, it shows promise in enhancing insulin secretion and improving glucose tolerance in Type 2 diabetes patients.
  • Metabolic Disorders: Its ability to modulate lipid metabolism may provide additional therapeutic benefits beyond glycemic control.

Research continues to evaluate the full therapeutic potential of MBX2982 in clinical settings, particularly concerning its efficacy and safety profiles compared to existing diabetes treatments .

Mechanisms of Action in Glucose Homeostasis

GPR119 Agonism and cAMP-Mediated Insulin Secretion

MBX2982 functions as a potent, selective, and orally active agonist of G protein-coupled receptor 119 (G protein-coupled receptor 119), a receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract [1] [2]. Upon binding to G protein-coupled receptor 119, MBX2982 activates Gαs proteins, stimulating adenylate cyclase to convert adenosine triphosphate into cyclic adenosine monophosphate. The resultant increase in intracellular cyclic adenosine monophosphate activates protein kinase A and exchange proteins activated by cyclic adenosine monophosphate 2, triggering calcium influx via voltage-gated calcium channels [1]. This cascade culminates in glucose-dependent insulin secretion from pancreatic β-cells—a mechanism distinct from sulfonylureas, as it minimizes hypoglycemia risk by relying on elevated ambient glucose levels [1] [2].

Preclinical studies demonstrate that cyclic adenosine monophosphate elevation also enhances insulin promoter activity in β-cells, promoting sustained insulin biosynthesis [1]. In a Phase 1a clinical trial, MBX2982 administration (10–1000 mg) in healthy volunteers induced dose-dependent reductions in postprandial glucose, correlating with increased plasma insulin, thereby validating this mechanism in humans [2].

Table 1: G Protein-Coupled Receptor 119 Signaling Pathways Activated by MBX2982

Target CellPrimary SignalDownstream EffectFunctional Outcome
Pancreatic β-cell↑ Cyclic adenosine monophosphateProtein kinase A activation → Calcium influxGlucose-dependent insulin secretion
Pancreatic β-cell↑ Cyclic adenosine monophosphateExchange proteins activated by cyclic adenosine monophosphate 2 → Insulin gene transcriptionEnhanced insulin biosynthesis
Enteroendocrine L-cell↑ Cyclic adenosine monophosphateProtein kinase A → Synaptotagmin-mediated exocytosisGlucagon-like peptide-1 release

Dual Modulation of Incretin Hormones (Glucagon-Like Peptide-1 and Glucose-Dependent Insulinotropic Polypeptide) in Enteroendocrine L-Cells

Beyond direct pancreatic effects, MBX2982 stimulates the release of glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide from intestinal L-cells via G protein-coupled receptor 119 activation [1] [2]. Glucagon-like peptide-1 enhances glucose homeostasis through multiple pathways: (1) potentiation of glucose-stimulated insulin secretion; (2) suppression of glucagon release; (3) deceleration of gastric emptying; and (4) promotion of satiety [1] [4]. Crucially, MBX2982-induced glucagon-like peptide-1 secretion is glucose-dependent, mirroring physiological incretin dynamics without the risk of uncontrolled hormone release [2].

In the same Phase 1a trial, MBX2982 administration significantly elevated postprandial glucagon-like peptide-1 levels in a dose-dependent manner following a mixed meal challenge [2]. This enteric mechanism synergizes with direct β-cell stimulation, amplifying insulin secretion while delaying nutrient absorption—a dual effect termed the "entero-pancreatic loop." Unlike exogenous glucagon-like peptide-1 analogs (e.g., exenatide), MBX2982 leverages endogenous glucagon-like peptide-1 secretion, enabling oral administration and preserving physiological feedback regulation [1] [2].

Table 2: Incretin Modulation by MBX2982 in Enteroendocrine L-Cells

HormoneSecretion TriggerKey ActionsClinical Evidence
Glucagon-like peptide-1MBX2982 → G protein-coupled receptor 119 → Cyclic adenosine monophosphate↑ Insulin secretion, ↓ Glucagon, ↓ Gastric emptying, ↑ SatietyDose-dependent ↑ postprandial glucagon-like peptide-1 in humans [2]
Glucose-dependent insulinotropic polypeptideMBX2982 → G protein-coupled receptor 119 → Cyclic adenosine monophosphate↑ Insulin secretion, ↑ Adipocyte lipid storageIndirect evidence via G protein-coupled receptor 119 distribution [1]

Synergistic Effects on Pancreatic β-Cell Preservation and Function

MBX2982 demonstrates potential β-cell protective effects mediated through both direct and indirect pathways. Cyclic adenosine monophosphate elevation in β-cells activates exchange proteins activated by cyclic adenosine monophosphate 2 and protein kinase A, which upregulate genes involved in insulin synthesis (e.g., PDX1, MAFA) while inhibiting apoptosis effectors like caspase-3 [1]. Concurrently, glucagon-like peptide-1 release stimulated by MBX2982 exerts trophic effects on β-cells via binding to glucagon-like peptide-1 receptors, activating proliferation pathways such as phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase [1] [4].

Preclinical models of diabetes reveal that G protein-coupled receptor 119 agonists like MBX2982 improve β-cell mass and function. In Zucker diabetic fatty rats, chronic administration of a structurally related G protein-coupled receptor 119 agonist decreased glycated hemoglobin after seven weeks and preserved glucose-dependent insulin secretion, suggesting sustained β-cell responsiveness [1]. This contrasts with the tachyphylaxis observed with earlier G protein-coupled receptor 119 agonists (e.g., GSK1292263), highlighting MBX2982's optimized pharmacology [1]. The compound’s dual action—direct β-cell support combined with glucagon-like peptide-1-mediated preservation—positions it as a disease-modifying therapy capable of addressing progressive β-cell failure in type 2 diabetes mellitus.

Furthermore, MBX2982 enhances β-cell glucose competence by upregulating glucokinase and glucose transporter 2 expression, improving glucose sensing fidelity [1]. This reduces the "metabolic memory" of hyperglycemia, a key driver of glucotoxicity in chronic diabetes [4].

Properties

Product Name

MBX2982

IUPAC Name

2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-5-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole

Molecular Formula

C22H24N8OS

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C22H24N8OS/c1-2-16-11-24-22(25-12-16)29-9-7-17(8-10-29)21-23-13-20(32-21)14-31-19-5-3-18(4-6-19)30-15-26-27-28-30/h3-6,11-13,15,17H,2,7-10,14H2,1H3

InChI Key

KHETUNSBORWKSS-UHFFFAOYSA-N

SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC=C(S3)COC4=CC=C(C=C4)N5C=NN=N5

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC=C(S3)COC4=CC=C(C=C4)N5C=NN=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.